molecular formula C26H23N7O B2356956 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 920230-37-1

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Cat. No.: B2356956
CAS No.: 920230-37-1
M. Wt: 449.518
InChI Key: QMOFWAPIGPIYSS-UHFFFAOYSA-N
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Description

(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone: is a complex organic compound that belongs to the class of triazolo[4,5-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidine core. One common approach is the Huisgen cycloaddition

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The triazole ring can be reduced to form a triazole derivative with different functional groups.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific reagent.

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Reduced triazole derivatives.

  • Substitution: : Substituted piperazine derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: : It has been studied for its potential antimicrobial and antifungal properties.

  • Medicine: : Research has explored its cytotoxicity against cancer cell lines, indicating potential use in anticancer therapies[_{{{CITATION{{{_1{Synthesis and Biological Evaluation of Fused [1,2,3]Triazolo4ʹ,5ʹ:4,5 ....

  • Industry: : Its unique chemical structure makes it a candidate for use in advanced materials and pharmaceuticals.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the triazolo[4,5-d]pyrimidine core and the piperazine ring. Similar compounds include other triazolo[4,5-d]pyrimidines and piperazine derivatives, which may have different substituents or functional groups. These compounds may exhibit varying biological activities and applications based on their structural differences.

List of Similar Compounds

  • 1,2,3-Triazolo[4,5-b]pyridine

  • 1,3,4-Thiadiazoles

  • 1,3-Thiazoles

  • Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O/c34-26(22-11-10-20-8-4-5-9-21(20)16-22)32-14-12-31(13-15-32)24-23-25(28-18-27-24)33(30-29-23)17-19-6-2-1-3-7-19/h1-11,16,18H,12-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOFWAPIGPIYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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